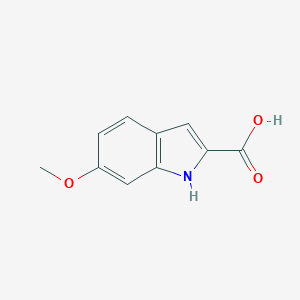

6-甲氧基吲哚-2-羧酸

描述

Synthesis Analysis

The synthesis of indole derivatives often involves strategies to introduce substituents selectively at specific positions on the indole ring. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a method for C-C and C-N bond formation, highlighting the role of C-H activation in the synthesis of indole derivatives (Jing Zheng et al., 2014). Additionally, the regioselective synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid and its derivatives illustrates the strategic development towards core moieties of bioactive compounds (Pankaj Sharma et al., 2020).

Molecular Structure Analysis

Vibrational spectroscopic studies, such as those conducted on 5-methoxyindole-2-carboxylic acid and its metal complexes, provide insight into the molecular structure and bonding characteristics of indole derivatives. These studies, utilizing infrared and Raman spectroscopy, offer detailed vibrational assignments and theoretical wavenumbers, contributing to our understanding of the structural features of indolecarboxylic acids (Barbara Morzyk-Ociepa, 2009).

Chemical Reactions and Properties

The chemical reactivity of indole derivatives is influenced by their functional groups and substitution patterns. For example, the nucleophilic substitution reaction in indole chemistry showcases the versatility of indole derivatives as electrophiles, with regioselective reactions yielding trisubstituted indole products (Koji Yamada et al., 2009). This reactivity is pivotal for the synthesis of complex indole-based structures.

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various fields. The crystal and molecular structure analyses, like those of 5-methoxyindole-3-acetic acid, reveal the arrangement of molecules in the solid state and the presence of hydrogen bonding, which can affect the compound's solubility and stability (T. Sakaki et al., 1975).

科学研究应用

脱甲基化反应

6-甲氧基吲哚-2-羧酸在微波辐射下使用离子液体作为脱甲基化反应的反应物 . 此过程涉及从化合物中去除甲基,这在各种化学合成过程中可能有用。

吡嗪并吲哚二酮的制备

该化合物还用作通过Ugi反应和微波辅助环化制备吡嗪并吲哚二酮的反应物 . Ugi反应是一种多组分反应,广泛用于复杂分子的合成,微波辅助环化可以帮助加速反应过程。

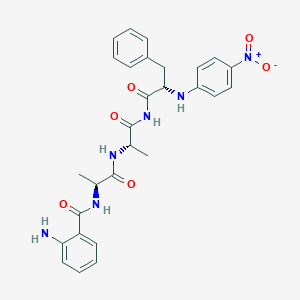

异喹啉甲酰胺的制备

6-甲氧基吲哚-2-羧酸用作制备异喹啉甲酰胺及其衍生物的反应物,已知这些衍生物可作为阿片受体拮抗剂 . 阿片受体拮抗剂在治疗阿片类药物过量和成瘾中很重要。

神经保护特性

该化合物以其在中风背景下的潜在神经保护特性而闻名 . 它在减少缺血区域大小,降低氧化应激和增强长期增强(LTP)方面显示出有希望的效果 .

晶体结构分析

该化合物已用于晶体结构研究。 它已通过单晶X射线衍射、红外光谱和密度泛函理论(ωB97X-D)计算进行了研究 . 这种研究可以为理解化合物的物理和化学性质提供宝贵的见解。

药理学应用

对6-甲氧基吲哚-2-羧酸多态性的全面研究对于该化合物的潜在药理学应用至关重要 . 了解化合物可以采取的不同形式(多态性)在制药行业至关重要,因为它会影响药物的生物利用度和稳定性。

安全和危害

未来方向

属性

IUPAC Name |

6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBGANWAZJWOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328449 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16732-73-3 | |

| Record name | 6-Methoxyindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

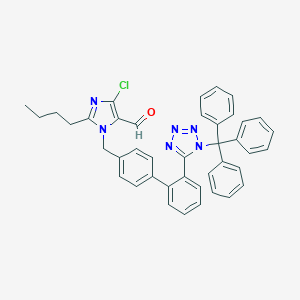

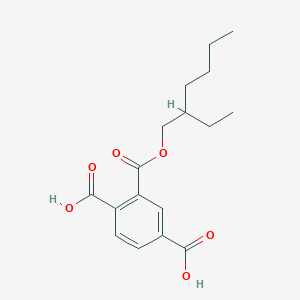

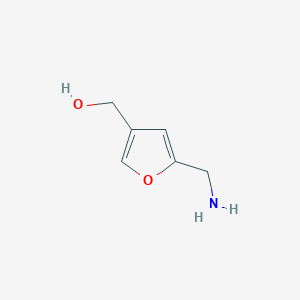

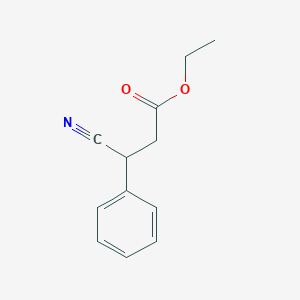

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 6-methoxyindole-2-carboxylic acid (MICA) and what makes it interesting for scientific research?

A: 6-methoxyindole-2-carboxylic acid (MICA) is an indole derivative recently identified as an antifungal metabolite produced by Bacillus toyonensis isolate OQ071612. [] This finding is significant as fungal infections pose a growing threat to human health, and new antifungal agents are urgently needed.

Q2: Has MICA been isolated from other natural sources?

A: While this is the first documented report on MICA production from Bacillus toyonensis, other indole derivatives are found in melanin synthesis pathways in animals. [, , ] 5-Hydroxy-6-methoxyindole-2-carboxylic acid (5H6MI2C), an isomer of MICA, is a known eumelanin metabolite. [, , ]

Q3: What types of fungi does MICA show activity against?

A: Research indicates that MICA exhibits antifungal activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolates. []

Q4: How stable is MICA under different conditions?

A: Studies show that purified MICA maintains its stability within a pH range of 6–7 and temperatures up to 50°C. It also retains antifungal activity in the presence of various surfactants, detergents, and enzymes. []

Q5: Have the optimal conditions for MICA production been determined?

A: Yes, response surface methodology (RSM) revealed the optimal conditions for MICA production by Bacillus toyonensis isolate OQ071612: starch (5 g/L), peptone (5 g/L), agitation rate of 150 rpm, pH 6, and a temperature of 40°C. These optimized conditions resulted in a 3.49-fold increase in MICA production. []

Q6: What are the potential implications of MICA's stability in the presence of surfactants and enzymes?

A6: This stability suggests that MICA could potentially be formulated with various excipients and might exhibit resistance to degradation by certain enzymes, which is crucial for developing effective antifungal medications.

Q7: What analytical techniques were employed to characterize and study MICA?

A: Advanced spectroscopic techniques were used to determine the structure of the purified extract as 6-methoxy-1H-indole-2-carboxylic acid. [] Although not explicitly stated for MICA, research on similar indole derivatives utilized high-performance liquid chromatography (HPLC) with electrochemical detection and mass fragmentography for quantification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)